Doxazosin-d8 Hydrochloride: A Comprehensive Technical Guide
Doxazosin-d8 Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties, mechanism of action, and relevant experimental protocols for Doxazosin-d8 Hydrochloride. This deuterated analog of Doxazosin serves as a critical internal standard for the quantification of Doxazosin in various analytical methodologies.
Core Physical and Chemical Properties
Doxazosin-d8 Hydrochloride is a stable, isotopically labeled form of Doxazosin, a quinazoline compound known for its therapeutic effects. The incorporation of eight deuterium atoms on the piperazine ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.
| Property | Value |
| IUPAC Name | --INVALID-LINK---methanone, monohydrochloride |
| CAS Number | 1219803-95-8 |
| Molecular Formula | C₂₃H₁₇D₈N₅O₅ • HCl |
| Molecular Weight | 496.0 g/mol |
| Appearance | A solid |
| Purity | ≥99% deuterated forms (d₁-d₈) |
| Solubility | Soluble in DMSO and a 1:1 mixture of Acetonitrile:Methanol. |
| Storage | Store at -20°C for long-term stability. |
| Stability | ≥ 4 years under recommended storage conditions. |
Mechanism of Action and Signaling Pathways
Doxazosin is a potent and selective antagonist of α1-adrenergic receptors (alpha-1 blockers).[1][2] The therapeutic effects of Doxazosin in treating hypertension and benign prostatic hyperplasia (BPH) are attributed to this mechanism. By blocking the postsynaptic α1-adrenergic receptors, Doxazosin inhibits the binding of norepinephrine, leading to the relaxation of smooth muscle in blood vessels and the prostate gland.[2] This results in a decrease in peripheral vascular resistance and a reduction in blood pressure, as well as an improvement in urinary flow in patients with BPH.[3]
α1-Adrenergic Receptor Signaling Pathway Blockade by Doxazosin
The primary signaling pathway initiated by the activation of α1-adrenergic receptors involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in smooth muscle contraction. Doxazosin competitively blocks the initial binding of agonists like norepinephrine to the α1-receptor, thus inhibiting this entire downstream cascade.
Interaction with the JAK/STAT Signaling Pathway
Recent research has indicated that Doxazosin can also modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[5] Studies have shown that Doxazosin can suppress the phosphorylation of JAK and STAT proteins, which are crucial for cytokine signaling.[5] This inhibitory effect on the JAK/STAT pathway can lead to the induction of apoptosis (programmed cell death) in certain cancer cells, suggesting a potential anti-neoplastic role for Doxazosin.[5][6]
Experimental Protocols
Doxazosin-d8 Hydrochloride is primarily utilized in analytical methods to ensure the accuracy and precision of Doxazosin quantification.
High-Performance Liquid Chromatography (HPLC) for Doxazosin Analysis
A common application is in Reversed-Phase HPLC (RP-HPLC) methods for the determination of Doxazosin in pharmaceutical formulations.
Methodology:
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Standard and Sample Preparation:
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Prepare a stock solution of Doxazosin-d8 Hydrochloride (internal standard) in a suitable solvent (e.g., methanol).
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Prepare calibration standards by spiking known concentrations of Doxazosin into the diluent, along with a fixed concentration of the internal standard.
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Prepare sample solutions by dissolving the pharmaceutical formulation in the diluent to achieve a concentration within the calibration range, and add the internal standard.
-
-
Chromatographic Conditions:
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Column: C18 column (e.g., Chromolith RP-C18, 100 x 4.6 mm, 10μm).
-
Mobile Phase: A mixture of a buffer (e.g., potassium phosphate buffer, pH 5) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 40:60 v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 251 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
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The retention time for Doxazosin and Doxazosin-d8 Hydrochloride is determined.
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A calibration curve is constructed by plotting the ratio of the peak area of Doxazosin to the peak area of the internal standard against the concentration of the calibration standards.
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The concentration of Doxazosin in the sample is calculated from the calibration curve.
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General Protocol for Melting Point Determination
Methodology:
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Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor.
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Sample Preparation: A small amount of the dry, powdered Doxazosin-d8 Hydrochloride is packed into a capillary tube to a height of 2-4 mm.
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Determination:
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The capillary tube is placed in the heating block of the apparatus.
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The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
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The temperature range from the point at which the substance begins to melt (first appearance of liquid) to the point at which it is completely liquid is recorded as the melting range. For reference, the melting point of the non-deuterated Doxazosin is reported to be in the range of 289-290°C.[7]
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Spectroscopic Analysis
Detailed spectroscopic data for Doxazosin-d8 Hydrochloride is often proprietary to the manufacturer. However, based on the analysis of non-deuterated Doxazosin, the following can be inferred.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectra would show the characteristic peaks for the aromatic and methoxy protons of the Doxazosin structure. The signals corresponding to the piperazine ring protons would be absent or significantly reduced due to deuterium substitution.
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¹³C NMR spectra would show the expected carbon signals for the quinazoline, benzodioxin, and piperazine rings. The carbons bearing deuterium would exhibit splitting patterns characteristic of C-D coupling.
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A comprehensive analysis would involve 2D NMR techniques like HSQC and HMBC to confirm the assignments of all proton and carbon signals.[8][9]
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Mass Spectrometry (MS):
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In mass spectrometry, Doxazosin-d8 Hydrochloride would exhibit a molecular ion peak corresponding to its isotopic mass. This distinct mass shift is the basis for its use as an internal standard in LC-MS/MS assays.[10][11]
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Tandem mass spectrometry (MS/MS) would be used to generate specific fragment ions for both Doxazosin and Doxazosin-d8 for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) analysis, ensuring high selectivity and sensitivity.[1][10]
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Conclusion
Doxazosin-d8 Hydrochloride is an indispensable tool for the accurate quantification of Doxazosin in research and quality control settings. Its well-defined physical and chemical properties, coupled with a clear understanding of the parent compound's mechanism of action, provide a solid foundation for its application in drug development and analysis. The experimental protocols outlined in this guide offer a starting point for the robust and reliable use of this deuterated internal standard.
References
- 1. A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxazosin(74191-85-8) 1H NMR [m.chemicalbook.com]
- 3. Doxazosin | CAS#:70918-17-1 | Chemsrc [chemsrc.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Doxazosin CAS#: 74191-85-8 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
